molecular formula C10H11N3O2 B1421601 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid CAS No. 1245807-85-5

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid

Cat. No.: B1421601
CAS No.: 1245807-85-5
M. Wt: 205.21 g/mol
InChI Key: SNBGDEQZDNBIGF-UHFFFAOYSA-N
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Description

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a propanoic acid substituent at the 3-position and a methyl group at the 5-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design.

Biochemical Analysis

Biochemical Properties

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tropomyosin receptor kinases (TRKs). These interactions are essential for the compound’s biological activity. For instance, this compound inhibits TRKA, a receptor tyrosine kinase, which is involved in cell proliferation and differentiation . The inhibition of TRKA by this compound leads to the suppression of downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are critical for cell survival and growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, by targeting TRKA . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the kinase domain of TRKA, leading to its inhibition . The inhibition of TRKA results in the blockade of downstream signaling pathways, which in turn affects cell proliferation and survival . Furthermore, this compound modulates gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability and low degradation rates, making it suitable for long-term studies . Over extended periods, it has been observed to maintain its inhibitory effects on TRKA and other target proteins . Additionally, long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRKA and suppresses tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its biotransformation and elimination . For instance, the compound is metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, this compound can affect metabolic flux and alter the levels of various metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it interacts with target proteins and exerts its biological effects . The subcellular distribution of this compound is essential for its therapeutic potential and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the propanoic acid substituent. One common method involves the cyclization of a hydrazine derivative with a pyridine carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 5-position and the propanoic acid substituent at the 3-position makes 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-4-8-6-13(3-2-9(14)15)12-10(8)11-5-7/h4-6H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBGDEQZDNBIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN(N=C2N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218788
Record name 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-85-5
Record name 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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